molecular formula C16H19N3O3 B1245651 (+)-Isofebrifugine

(+)-Isofebrifugine

Cat. No.: B1245651
M. Wt: 301.34 g/mol
InChI Key: FWVHWDSCPKXMDB-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Isofebrifugine is a natural product found in Hydrangea macrophylla, Cedrela odorata, and other organisms with data available.

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of (+)-Isofebrifugine has been a significant focus in scientific research. For example, Takeuchi et al. (2000) and (2001) demonstrated the synthesis of this compound using yeast reduction, starting from chiral piperidin-3-ol (Takeuchi, Azuma, Takakura, Abe, & Harayama, 2000) (Takeuchi, Azuma, Takakura, Abe, Kim, Wataya, & Harayama, 2001). Kobayashi et al. (1999) also contributed to this field by synthesizing this compound using tin(II)-catalyzed catalytic asymmetric aldol reaction and lanthanide-catalyzed aqueous three-component reaction (Kobayashi, Ueno, Suzuki, & Ishitani, 1999).

Biological Evaluation and Antimalarial Activity

Zhang et al. (2019) synthesized a series of this compound analogues and examined their inhibitory effects on the growth of human hepatoma cells (Zhang, Huang, Lu, Wenbin, Zichong, Ke, Zhong, Jinlin, & Qian, 2019). Furthermore, Kobayashi et al. (1999) and Takaya et al. (1999) assessed the antimalarial activities of synthesized this compound (Kobayashi, Ueno, Suzuki, Ishitani, Kim, & Wataya, 1999) (Takaya, Tasaka, Chiba, Uwai, Tanitsu, Kim, Wataya, Miura, Takeshita, & Oshima, 1999).

Cancer Research

Isofebrifugine has been evaluated for its potential in cancer research. Xu et al. (2020) investigated the effects of isofebrifugine on the proliferation and invasion of human gastric cancer cells, revealing significant inhibition of cancer cell growth and metastasis-related factors (Xu, Wu, & Tang, 2020).

Structural Analysis and Synthesis Methods

Significant work has been done in the structural analysis and development of synthesis methods for this compound. For example, the differentiation of diastereomeric synthetic precursors of isofebrifugine has been achieved using electrospray ionization tandem mass spectrometry, enhancing understanding of its structural properties (Ramanjaneyulu, Sudhakar, Rao, & Prabhakar, 2008).

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1

InChI Key

FWVHWDSCPKXMDB-GJZGRUSLSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

synonyms

febrifugine
isofebrifugine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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